molecular formula C16H12ClKN2O3 B3373686 potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 1011405-15-4

potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate

Cat. No.: B3373686
CAS No.: 1011405-15-4
M. Wt: 354.83 g/mol
InChI Key: VAWMKZLZPGTMND-UHFFFAOYSA-M
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Description

Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate is a chemical compound with the molecular formula C16H12ClKN2O3. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzodiazole ring, a chlorophenoxy group, and a potassium salt, which contribute to its unique chemical properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves the reaction of 2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazole with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is obtained through crystallization and drying steps.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The potassium ion can influence the compound’s solubility and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxymethyl)-1H-1,3-benzodiazole: Lacks the potassium salt, which may affect its solubility and reactivity.

    Potassium 2-(4-chlorophenoxy)acetate: Lacks the benzodiazole ring, which may influence its biological activity.

Uniqueness

Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to the combination of the benzodiazole ring, chlorophenoxy group, and potassium salt. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3.K/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21;/h1-8H,9-10H2,(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWMKZLZPGTMND-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)[O-])COC3=CC=C(C=C3)Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClKN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate
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potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate
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potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate

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